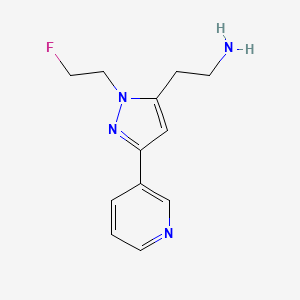
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H15FN4 and its molecular weight is 234.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis in Polymerization
The compound's derivatives are utilized in nickel(II)-catalyzed oligomerization and polymerization of ethylene. The reaction outcomes, including the formation of butene, hexene, and highly branched polyethylene, are influenced by the choice of co-catalyst and solvent. For instance, complexes of similar ligands in chlorobenzene produced butene, hexene, and highly branched polyethylene, showcasing the compound's significance in the field of catalysis and polymer science (Obuah et al., 2014).
Synthesis of Heterocyclic Analogs
The compound's framework is also employed in the synthesis of heterocyclic compounds. For instance, a series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and related analogs were designed and synthesized. These compounds were evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, demonstrating their potential as anticancer agents (Alam et al., 2018).
Development of Antibacterial Agents
Further, the compound's derivatives are involved in the development of antibacterial agents. A series of novel derivatives were synthesized and characterized, exhibiting significant antibacterial activity. This showcases the compound's relevance in the synthesis of pharmaceuticals targeting infectious diseases (Prasad, 2021).
Catalysis in Synthesis of Heterocycles
Moreover, the compound is involved in catalysis for the synthesis of heterocycles. For example, magnetically separable graphene oxide anchored sulfonic acid was used as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a one-pot, three-component reaction. This highlights the compound's versatility and utility in green chemistry and the synthesis of complex heterocyclic frameworks (Zhang et al., 2016).
Propiedades
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c13-4-7-17-11(3-5-14)8-12(16-17)10-2-1-6-15-9-10/h1-2,6,8-9H,3-5,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFNRBBIRKUJMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCN)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
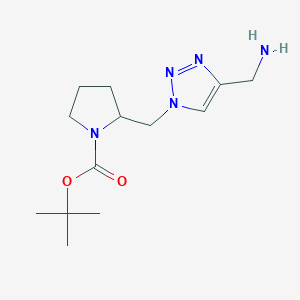
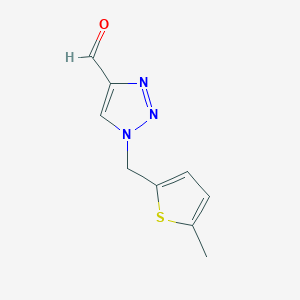

![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)

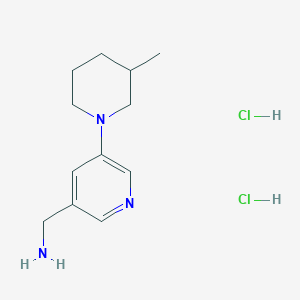
![3-(piperazin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine trihydrochloride](/img/structure/B1479477.png)

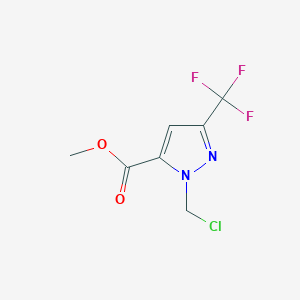


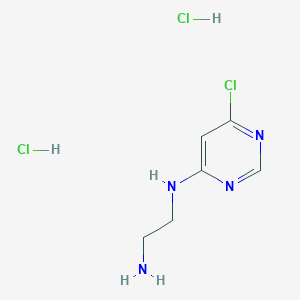
![10,10-Difluoro-7-azadispiro[2.0.5^{4}.1^{3}]decane hydrochloride](/img/structure/B1479484.png)

